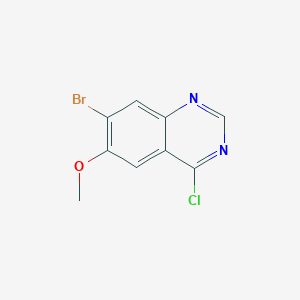

7-溴-4-氯-6-甲氧基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Bromo-4-chloro-6-methoxyquinazoline is a derivative of quinazoline, a bicyclic aromatic organic compound. Quinazoline derivatives are of significant interest in medicinal chemistry due to their biological activities, particularly as kinase inhibitors, which are crucial in cancer treatment. The presence of bromo, chloro, and methoxy substituents on the quinazoline ring system can influence the compound's binding affinity and selectivity towards various biological targets.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, a close analogue to our compound of interest, involves a series of reactions including substitution, nitration, reduction, and cyclization steps . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is achieved through substitution, nitration, reduction, cyclization, and chlorination steps, indicating a complex synthetic route that can be adapted for the synthesis of 7-Bromo-4-chloro-6-methoxyquinazoline .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The substituents on the quinazoline core can induce conformational changes in the receptor to which they bind, as seen in the case of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, which suggests that the molecular structure of 7-Bromo-4-chloro-6-methoxyquinazoline may also allow for such interactions . The crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, provides insights into the intermolecular interactions and the stabilization of the crystal packing, which could be relevant for understanding the solid-state properties of 7-Bromo-4-chloro-6-methoxyquinazoline .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For example, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different substituted quinazolines . This reactivity suggests that 7-Bromo-4-chloro-6-methoxyquinazoline could also participate in similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their substituents. For instance, the introduction of methoxy groups can affect the solubility and the electronic properties of the molecule . The presence of bromo and chloro substituents can also impact the reactivity and the potential for further chemical modifications. The antibacterial evaluation of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one demonstrates the potential biological relevance of such compounds, which could extend to 7-Bromo-4-chloro-6-methoxyquinazoline .

科学研究应用

合成与结构分析

合成技术:7-溴-4-氯-6-甲氧基喹唑啉衍生物已通过多种方法合成,证明了它们在化学合成中的适应性。例如,通过涉及钾盐和 7-甲氧基-4-氧代-3,4-二氢喹唑啉-6-基乙酸酯的选择性亲核攻击合成了一种化合物,强调了该化合物在化学反应中的多功能性(Cai 等,2019)。

晶体结构和生物活性:此类化合物的晶体结构已使用 X 射线晶体学阐明,揭示了它们在生物应用中的潜力。一项研究重点关注晶体结构及其对肺癌细胞增殖的抑制作用,表明其在癌症研究中具有潜在作用(Cai 等,2019)。

在药物合成和疾病研究中的作用

药物合成的中间体:这些化合物作为万德他尼等药物合成的关键中间体,万德他尼是一种特异性生长因子受体的拮抗剂,突出了它们在药物开发中的重要性(荣东,2011)。

改进的合成方法:已经开发出用于这些化合物的改进合成方法,例如药物发现中的缩望远过程,从而提高了产率和纯度。这表明它们在药物化学中的重要性日益增加(西村和斋藤,2016)。

化学修饰和应用

化学修饰:已经探索了 7-溴-4-氯-6-甲氧基喹唑啉衍生物的各种化学修饰。例如,研究合成了苄氧基)-4-氯-6-甲氧基喹唑啉等衍生物,进一步使其在化学研究中的应用多样化(王等,2015)。

脱甲基方法:研究还集中于微波辅助裂解等方法,用于脱甲基甲基苯基醚,该方法可应用于 7-溴-4-氯-6-甲氧基喹唑啉衍生物,从而拓宽了它们在合成化学中的用途(弗雷德里克森和斯通-埃兰德,2002)。

安全和危害

The safety information for 7-Bromo-4-chloro-6-methoxyquinazoline indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . This suggests that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

7-bromo-4-chloro-6-methoxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPQKIIRMGDHIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-chloro-6-methoxyquinazoline | |

CAS RN |

1256955-34-6 |

Source

|

| Record name | 7-bromo-4-chloro-6-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-benzyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004903.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3004909.png)

![Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)

![8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004916.png)

![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)

![methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3004922.png)

![Ethyl (5-(2-(benzylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3004924.png)